3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide
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Overview
Description
3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a naphthyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium naphthalen-1-olate to form 3-[(3-chlorobenzyl)oxy]naphthalene. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or naphthalenes.
Scientific Research Applications
3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorobenzyl)oxy]phenylboronic acid
- N-(3-{[(2Z)-2-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino]carbonyl}phenyl)-4-fluorobenzamide
Uniqueness
3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H18ClNO2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H18ClNO2/c25-20-10-3-6-17(14-20)16-28-21-11-4-9-19(15-21)24(27)26-23-13-5-8-18-7-1-2-12-22(18)23/h1-15H,16H2,(H,26,27) |
InChI Key |
KCAQJPXEELEVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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